1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is a complex organic compound characterized by the presence of three tert-butylphenylthio groups attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-(tert-butyl)phenylthiol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or toluene, is used.
Catalysts and Reagents: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is employed to facilitate the thiolation reaction. The reaction mixture is stirred at a controlled temperature, usually between 0°C and 25°C, for several hours.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The tert-butylphenylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran under controlled temperatures.
Substitution: Nucleophiles such as amines or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.
Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its structural features may contribute to the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and apoptosis. The exact pathways depend on the specific biological context and the compound’s mode of action.
Comparison with Similar Compounds
Similar Compounds
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione: The parent compound with similar structural features.
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione derivatives: Compounds with slight modifications to the tert-butylphenylthio groups or the anthracene core.
Other anthracene-9,10-dione derivatives: Compounds with different substituents on the anthracene-9,10-dione core.
Uniqueness
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is unique due to its specific arrangement of tert-butylphenylthio groups, which impart distinct electronic and steric properties
Properties
CAS No. |
82188-22-5 |
---|---|
Molecular Formula |
C44H44O2S3 |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
1,4,5-tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C44H44O2S3/c1-42(2,3)27-13-19-30(20-14-27)47-34-12-10-11-33-37(34)41(46)39-36(49-32-23-17-29(18-24-32)44(7,8)9)26-25-35(38(39)40(33)45)48-31-21-15-28(16-22-31)43(4,5)6/h10-26H,1-9H3 |
InChI Key |
SRGZJLHUVLBPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)C(C)(C)C)C(=O)C5=C(C3=O)C=CC=C5SC6=CC=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.